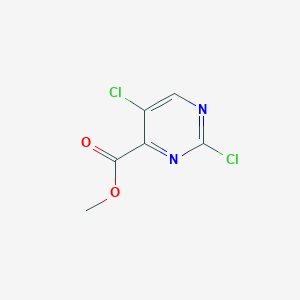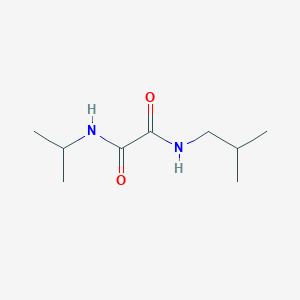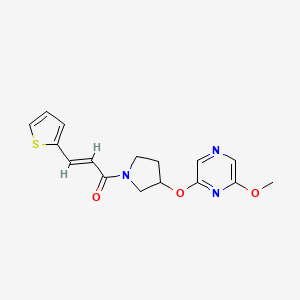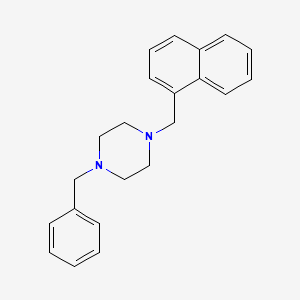
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of the indole-3-carboxamide family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is not fully understood. However, it has been shown to interact with certain receptors in the body such as the CB1 and CB2 receptors. These receptors are involved in various physiological processes such as pain sensation, inflammation, and immune function. N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has also been shown to have an inhibitory effect on certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has an inhibitory effect on the growth of certain cancer cells such as breast cancer and prostate cancer cells. It has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines and chemokines. In addition, it has been shown to have an analgesic effect by inhibiting pain sensation.
実験室実験の利点と制限
One advantage of using N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide in laboratory experiments is its potential as a tool to study the function of certain receptors in the body. It has also been shown to have a high binding affinity for certain receptors, which can be useful in drug discovery. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential as a tool to study the function of certain receptors in the brain. Additionally, further studies are needed to fully understand its mechanism of action and its potential limitations in laboratory experiments.
合成法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide involves the reaction of 1-cyclopropyl-1-methyl-1H-indole-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In neuroscience, it has been studied for its potential as a tool to study the function of certain receptors in the brain. In organic chemistry, it has been investigated for its potential as a building block for the synthesis of other compounds.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-10-13(12-4-2-3-5-14(12)17)15(19)18(9-8-16)11-6-7-11/h2-5,10-11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZZGZGMICRWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)



![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)
![4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2593324.png)

![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)
![methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2593329.png)




